An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine
An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine
Abstract
(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of its molecular structure, predicted physicochemical properties, and conformational landscape. In the absence of extensive empirical data for this specific molecule, this guide leverages data from analogous structures and employs theoretical modeling to provide a robust predictive framework. We will explore potential synthetic routes, predicted spectroscopic signatures, a detailed conformational analysis, and hypothesize its therapeutic potential based on structure-activity relationships of related methoxyphenylalkylamines. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction
The confluence of a chiral amine center and a methoxy-functionalized aromatic ring within a flexible alkyl chain makes (2S)-5-(4-Methoxyphenyl)pentan-2-amine a compelling scaffold for molecular design. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, where stereochemistry is a critical determinant of efficacy and safety.[1] Concurrently, the 4-methoxyphenyl group is a common feature in compounds targeting the central nervous system, often modulating receptor affinity and pharmacokinetic properties.[2] The pentan-2-amine backbone provides a flexible linker, allowing the key pharmacophoric elements to adopt a multitude of spatial arrangements for optimal target engagement.
This guide aims to provide a predictive yet scientifically grounded exploration of this molecule, empowering researchers to embark on its synthesis and evaluation with a solid theoretical foundation. We will dissect the molecule into its core components—the (2S)-pentan-2-amine moiety and the 5-(4-methoxyphenyl) substituent—and leverage established chemical principles and data from related structures to build a comprehensive profile.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing its constituent parts, we can predict the key properties of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₂H₁₉NO | - |
| Molecular Weight | 193.29 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on (2S)-2-Pentanamine[1] |
| Boiling Point | > 200 °C (estimated) | Increased molecular weight compared to (2S)-2-Pentanamine (90.5-91.5 °C)[1] |
| pKa (predicted) | ~10.5 | Similar to other secondary alkylamines[1] |
| LogP (predicted) | ~3.0 | Sum of contributions from the alkyl chain, amine, and methoxyphenyl group |
| Specific Rotation ([α]D) | Not directly predictable, but expected to be non-zero due to the (S)-chiral center. | Chirality of the molecule |
Proposed Synthetic Routes
The synthesis of enantiopure amines is a well-established field in organic chemistry. Several strategic approaches can be envisioned for the synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.
Strategy 1: Reductive Amination of a Chiral Precursor
A convergent and efficient approach involves the reductive amination of a suitable ketone with a chiral amine or the asymmetric reduction of an imine.
Protocol:
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Synthesis of 4-(4-methoxyphenyl)butan-2-one: This can be achieved through various methods, such as the Friedel-Crafts acylation of anisole with butyryl chloride followed by a Clemmensen or Wolff-Kishner reduction.
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Asymmetric Reductive Amination: The resulting ketone can be reacted with ammonia or a protected amine source in the presence of a chiral catalyst and a reducing agent (e.g., H₂, boranes) to stereoselectively form the amine.
Caption: Workflow for computational conformational analysis.
Predicted Biological Activity and Therapeutic Potential
The structural features of (2S)-5-(4-Methoxyphenyl)pentan-2-amine suggest potential interactions with various biological targets, particularly within the central nervous system.
Monoaminergic Systems
Many methoxyphenyl-substituted phenethylamines and amphetamines are known to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. [3]The 4-methoxy substitution, in particular, has been shown to influence selectivity and potency at these targets. The flexible alkyl chain in the target molecule, compared to the more rigid phenethylamine scaffold, may lead to a distinct pharmacological profile.
Potential as a Serotonin Receptor Modulator
Substituted methoxyphenethylamines are well-known for their activity as serotonin 5-HT₂A receptor agonists. [3]It is plausible that (2S)-5-(4-Methoxyphenyl)pentan-2-amine could exhibit similar properties. The increased conformational flexibility might allow it to adopt a binding pose that differs from classic phenethylamines, potentially leading to altered efficacy or selectivity.
Structure-Activity Relationship (SAR) Insights
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Chirality: The (S)-stereochemistry at the 2-position is expected to be a critical determinant of biological activity, as is common for chiral amines.
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Chain Length: The five-carbon chain provides a greater degree of separation between the amine and the aromatic ring compared to phenethylamines. This increased distance could lead to interactions with different sub-pockets of a receptor or alter the overall binding affinity.
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Methoxy Group: The position and electronic nature of the methoxy group are known to be crucial for receptor interactions. [2]
Conclusion
(2S)-5-(4-Methoxyphenyl)pentan-2-amine represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This technical guide has provided a comprehensive, predictive analysis of its molecular structure, physicochemical properties, and conformational landscape. By leveraging data from analogous structures and employing theoretical modeling, we have outlined potential synthetic strategies, predicted its spectroscopic signatures, and hypothesized its therapeutic potential as a modulator of monoaminergic systems. The insights presented herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in the synthesis and pharmacological evaluation of this and related novel chiral amines. Further experimental validation of these predictions will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
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